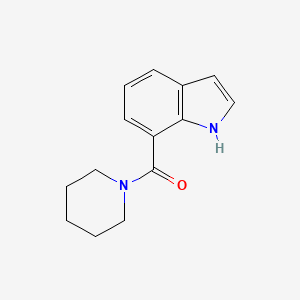

Piperidino(1H-indole-7-yl) ketone

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-indol-7-yl(piperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c17-14(16-9-2-1-3-10-16)12-6-4-5-11-7-8-15-13(11)12/h4-8,15H,1-3,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEFVWHYXNYTFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=CC3=C2NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Chemical Transformations of Piperidino 1h Indole 7 Yl Ketone

Retrosynthetic Analysis and Key Disconnection Strategies for Piperidino(1H-indole-7-yl) ketone Synthesis

Retrosynthetic analysis of this compound reveals several logical bond disconnections to simplify the target molecule into readily available starting materials. The primary disconnections involve the C-N bond of the piperidine (B6355638) ring, the C-C bond between the indole (B1671886) and the ketone, and the bonds forming the indole ring itself.

Key Disconnections:

Indole-Ketone Bond: Cleavage of the bond between the C7 position of the indole and the carbonyl carbon of the ketone leads to a 7-substituted indole precursor and a piperidinyl acylating agent.

Indole C-N Bonds: Breaking the bonds of the indole ring through established indole syntheses (e.g., Fischer, Bischler, Larock) can lead to simpler aniline (B41778) and carbonyl precursors. quimicaorganica.org

Piperidine C-N Bond: Disconnecting the C-N bond of the piperidine ring suggests a strategy involving the reaction of a 1,5-dihaloalkane or a related dielectrophile with a suitable nitrogen-containing nucleophile.

These disconnections form the basis for the synthetic strategies discussed in the following sections.

Indole Annulation Approaches for this compound

The construction of the indole nucleus is a cornerstone of the synthesis of this compound. Several classical and modern indole annulation strategies can be employed, each offering distinct advantages in terms of substrate scope and functional group tolerance.

Fischer Indole Synthesis: This venerable method involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. quimicaorganica.org For the target molecule, a suitably substituted phenylhydrazine and a piperidinyl carbonyl compound could be envisioned as precursors. A significant challenge in this approach is controlling the regioselectivity of the cyclization with unsymmetrical ketones. quimicaorganica.org

Larock Indole Synthesis: This powerful palladium-catalyzed annulation of o-haloanilines with alkynes provides a highly versatile route to polysubstituted indoles. researchgate.net Recent advancements have focused on developing more sustainable and economical catalyst systems, including the use of nickel. researchgate.net This method offers excellent control over substituent placement on the indole core.

Bartoli Indole Synthesis: The reaction of nitroarenes with vinyl Grignard reagents provides a direct route to 7-substituted indoles. This method is particularly useful for accessing indoles with substitution patterns that are difficult to achieve through other methods.

Redox-Neutral Indole Annulation: Novel cascade reactions, such as the acid-catalyzed reaction of aminobenzaldehydes with indoles, offer a one-step approach to complex polycyclic indole structures. acs.org These methods proceed through a condensation/1,5-hydride shift/ring-closure sequence, providing rapid access to diverse indole scaffolds. acs.org

The choice of indole annulation strategy will depend on the availability of starting materials and the desired substitution pattern on the final product.

Piperidine Ring Formation Methodologies for this compound Integration

The piperidine moiety is a common feature in many biologically active compounds, and numerous methods have been developed for its stereoselective construction. rsc.org

Intramolecular Cyclization: A prevalent strategy for piperidine synthesis involves the intramolecular cyclization of acyclic precursors. nih.gov This can be achieved through various methods, including metal-catalyzed cyclization, electrophilic cyclization, and aza-Michael reactions. nih.gov

Hydrogenation of Pyridine Derivatives: The reduction of substituted pyridines is a straightforward approach to the corresponding piperidines. researchgate.net A wide range of catalysts, including rhodium and palladium, have been employed for this transformation. nih.govorganic-chemistry.org

Three-Component Mannich-Type Reactions: Inspired by biosynthetic pathways, stereoselective three-component vinylogous Mannich-type reactions have been developed to assemble multi-substituted chiral piperidines. rsc.org These reactions often utilize chiral auxiliaries or catalysts to control the stereochemical outcome.

Ketone Functional Group Installation Techniques in this compound Synthesis

The introduction of the ketone functional group at the C7 position of the indole ring is a critical step in the synthesis of the target molecule.

Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction can be used to introduce an acyl group onto the indole nucleus. However, controlling the regioselectivity of this reaction on the electron-rich indole ring can be challenging, often leading to mixtures of products.

Directed ortho Metalation (DoM): This powerful technique allows for the selective functionalization of the C7 position of the indole ring. By using a directing group on the indole nitrogen, such as an amide or phosphinoyl group, deprotonation can be directed to the C7 position, followed by quenching with an appropriate electrophile. nih.gov

Transition-Metal-Catalyzed C-H Acylation: Recent advances in transition-metal catalysis have enabled the direct acylation of indole C-H bonds. nih.gov Palladium-catalyzed reactions, for example, have been shown to effectively couple indoles with aldehydes to form the corresponding ketones. nih.govacs.org These methods offer high atom economy and functional group tolerance.

Modern Synthetic Routes to this compound and its Derivatives

Modern synthetic strategies for the construction of this compound and its analogs leverage the power of transition-metal catalysis and organocatalysis to achieve high levels of efficiency and selectivity.

Transition-Metal-Catalyzed Approaches for this compound Assembly (e.g., Pd-catalyzed, Cu-catalyzed)

Transition metals, particularly palladium and copper, have proven to be indispensable tools in the synthesis of complex heterocyclic molecules. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions are powerful methods for forming C-C bonds. mdpi.com For instance, a 7-haloindole derivative could be coupled with a piperidinyl organometallic reagent in a Suzuki-Miyaura reaction to form the C-C bond between the indole and the piperidine ring.

Copper-Catalyzed Ullmann-Type Reactions: Copper-catalyzed C-N bond formation is a widely used method for constructing nitrogen-containing heterocycles. researchgate.net A one-pot tandem copper-catalyzed Ullmann-type C-N bond formation/intramolecular cross-dehydrogenative coupling process can be employed for the modular assembly of indoles. researchgate.net

Visible-Light-Promoted Nickel Catalysis: The combination of visible light and nickel catalysis has emerged as a mild and efficient method for the synthesis of indolyl phenyl diketones through a cyclization/oxidation sequence of ynones. nih.gov

Below is a table summarizing various transition-metal-catalyzed reactions for indole synthesis:

| Reaction Name | Catalyst | Starting Materials | Key Features |

| Larock Indole Synthesis | Palladium or Nickel | o-Haloanilines, Alkynes | High versatility, good control over substitution. researchgate.net |

| Sonogashira Coupling | Palladium/Copper | 2-Haloanilines, Alkynes | Followed by cyclization to form indoles. mdpi.com |

| Ullmann-Type C-N Coupling | Copper | Aryl Iodides, Enamines | One-pot tandem reaction for modular indole assembly. researchgate.net |

| C-H Acylation | Palladium | Indoles, Aldehydes | Direct and atom-economical ketone installation. nih.govacs.org |

Organocatalytic Strategies in this compound Synthesis

Organocatalysis has emerged as a powerful and environmentally benign alternative to metal-catalyzed reactions. acs.orgrsc.orgacs.org Chiral organocatalysts can be used to control the enantioselectivity of reactions, providing access to enantioenriched indole derivatives. acs.orgrsc.org

Asymmetric Michael Additions: Organocatalytic asymmetric Michael additions of 1,3-dicarbonyl compounds to indolylnitroalkenes can be used to generate new carbon-carbon bonds with concomitant formation of a new stereogenic center. researchgate.net

Asymmetric Dearomatization Reactions: Organocatalytic asymmetric dearomatization (organo-CADA) reactions of indole derivatives have become powerful methods for the construction of chiral indoline and indolenine frameworks. rsc.org

Friedel-Crafts Hydroxyalkylation: The reaction of indoles with trifluoromethyl ketones can be catalyzed by organic bases to synthesize trifluoromethyl(indolyl)phenylmethanols, which are precursors to other valuable indole derivatives. nih.gov

The following table highlights some organocatalytic approaches to indole derivatives:

| Reaction Type | Catalyst Type | Key Transformation |

| Asymmetric Michael Addition | Bifunctional Organocatalysts | C-C bond formation with stereocontrol. researchgate.net |

| Asymmetric Dearomatization | Chiral Phosphoric Acids, etc. | Construction of chiral indoline frameworks. rsc.org |

| Friedel-Crafts Hydroxyalkylation | Organic Bases (e.g., TMG) | Addition of indoles to fluorinated ketones. nih.gov |

Green Chemistry Principles and Sustainable Synthesis in this compound Production

The application of green chemistry principles to the synthesis of complex molecules like this compound is a critical area of contemporary research, aiming to reduce environmental impact and enhance efficiency. These principles focus on aspects such as atom economy, the use of safer solvents, and the development of catalytic processes.

Atom Economy: A core concept in green chemistry is the maximization of atom economy, which seeks to ensure that the maximum number of atoms from the reactants are incorporated into the final product. In the synthesis of indole alkaloids and related structures, methodologies like the palladium-catalyzed asymmetric addition of oxindoles and allenes exemplify an atom-economical approach for constructing chiral indole alkaloids. Such coupling reactions are highly efficient as they ideally incorporate all atoms from the starting materials into the desired product, with catalysts used in minimal, substoichiometric amounts. Diels-Alder reactions are another example of a highly atom-efficient process, often achieving 100% atom economy.

Sustainable Solvents and Catalysts: Traditional methods for indole synthesis, such as the Fischer indole synthesis, often rely on harsh conditions, including strong acids and high temperatures in organic solvents like toluene or xylene. Green chemistry initiatives promote the replacement of these hazardous solvents with more environmentally benign alternatives. Water, being non-toxic, non-flammable, and abundant, is an ideal green solvent for many organic reactions. The use of ionic liquids is also gaining traction as they are considered green solvents due to their low vapor pressure and high thermal stability. Functionalized acidic ionic liquids have demonstrated good catalytic performance in indole synthesis, offering an alternative to traditional inorganic and solid acids, thereby reducing environmental impact and equipment corrosion.

Innovative Synthetic Methodologies: Modern synthetic strategies are being developed to be more sustainable. Mechanochemical methods, which involve reactions conducted by milling solids together without a solvent, present an eco-friendly alternative for reactions like the Fischer indolization. Microwave-assisted organic synthesis has also become a valuable technique, as it can significantly reduce reaction times and improve yields, simplifying product purification and offering a more environmentally friendly approach. Furthermore, photoredox catalysis has emerged as a powerful tool for chemical transformations through single electron transfer processes, enabling the synthesis of complex indole alkaloids in a green and economical manner.

The development of multicomponent reactions (MCRs) also aligns with the principles of green chemistry. An innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization allows for the de novo assembly of the indole core from readily available starting materials under mild conditions, using ethanol as a solvent and avoiding the need for a metal catalyst. These advancements highlight the ongoing efforts to produce complex chemical structures like this compound in a more sustainable and environmentally responsible manner.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Indole Derivatives

| Feature | Traditional Synthesis (e.g., Fischer Indole) | Green Synthetic Approaches |

| Solvents | Toluene, Xylene, DMF, THF | Water, Ethanol, Ionic Liquids |

| Catalysts | Strong Brønsted acids (HCl, H₂SO₄), Lewis acids (BF₃, ZnCl₂) | Acidic Ionic Liquids, Metal Catalysts (in catalytic amounts), Photocatalysts |

| Reaction Conditions | High temperatures (up to 200 °C) | Milder conditions, Room temperature, Microwave irradiation, Mechanochemical milling |

| Atom Economy | Can be low due to stoichiometric reagents and byproducts | High, especially in addition and cycloaddition reactions |

| Environmental Impact | Use of hazardous solvents and corrosive acids | Reduced waste, use of safer materials, energy efficiency |

Functional Group Interconversions and Derivatization of this compound

The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These transformations can be strategically applied to the indole moiety, the piperidine ring, and the ketone functionality to explore structure-activity relationships and develop new chemical entities.

Chemical Reactivity of the Indole Moiety in this compound

The indole nucleus is a versatile heterocyclic system amenable to a variety of chemical transformations. The presence of the electron-rich pyrrole (B145914) ring allows for electrophilic substitution reactions, while the N-H proton can be substituted, and the benzene (B151609) portion can undergo modifications.

Electrophilic Substitution: The indole ring is highly reactive towards electrophiles, with substitution typically occurring at the C3 position due to the stability of the resulting intermediate. However, if the C3 position is blocked, substitution can occur at other positions. Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation.

N-H Functionalization: The nitrogen atom of the indole ring can be deprotonated with a suitable base and subsequently reacted with various electrophiles. This allows for the introduction of a wide range of substituents at the N1 position, including alkyl, acyl, and sulfonyl groups. These modifications can significantly alter the electronic properties and steric environment of the indole ring, influencing its reactivity and biological activity.

Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), have revolutionized the functionalization of the indole core. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds at various positions of the indole ring, provided a suitable leaving group (e.g., a halogen or triflate) is present. This allows for the introduction of aryl, vinyl, alkynyl, and amino groups, greatly expanding the chemical diversity of accessible derivatives.

Cycloaddition Reactions: The indole ring can participate in cycloaddition reactions, acting as either a diene or a dienophile, depending on the reaction partner. These reactions are powerful tools for the construction of more complex, polycyclic indole-containing scaffolds.

Transformations Involving the Piperidine Ring of this compound

The piperidine ring, a saturated heterocycle, also presents opportunities for chemical modification, although its reactivity differs significantly from that of the aromatic indole moiety.

N-Alkylation and N-Acylation: The secondary amine of the piperidine ring is a nucleophilic center that can readily undergo N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides. These reactions allow for the introduction of various substituents on the piperidine nitrogen, which can modulate the basicity and lipophilicity of the molecule.

Oxidation: The piperidine ring can be oxidized to the corresponding piperideine or pyridine derivatives under appropriate conditions. This transformation introduces unsaturation into the ring, altering its conformation and electronic properties.

Ring-Opening and Ring-Contraction/Expansion Reactions: While more synthetically challenging, the piperidine ring can undergo ring-opening reactions under specific conditions. Additionally, ring-contraction or ring-expansion reactions can be employed to access different heterocyclic systems, such as pyrrolidines or azepanes, respectively.

Modifications of the Ketone Functionality in this compound

The ketone group is a highly versatile functional group that can be transformed into a wide array of other functionalities.

Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation introduces a new stereocenter, and stereoselective reductions can be achieved using chiral reducing agents or catalysts.

Oxidation (Baeyer-Villiger Oxidation): The ketone can be converted to an ester through the Baeyer-Villiger oxidation, typically using a peroxy acid. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group.

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles. This allows for the formation of new carbon-carbon bonds (e.g., Grignard reaction, Wittig reaction) or carbon-heteroatom bonds. For instance, reaction with primary amines can form imines, which can be further reduced to secondary amines (reductive amination).

Conversion to Heterocycles: The ketone functionality can serve as a key synthon for the construction of various heterocyclic rings. For example, condensation with hydrazines can yield pyrazoles, while reaction with hydroxylamine can produce oximes, which can be further rearranged to amides (Beckmann rearrangement).

Table 2: Summary of Potential Functional Group Interconversions

| Starting Moiety | Reagents/Conditions | Resulting Functional Group/Moiety |

| Indole N-H | Base, Electrophile (e.g., R-X, RCOCl) | N-Substituted Indole |

| Indole C-H | Electrophile (e.g., Br₂, HNO₃) | C-Substituted Indole (typically C3) |

| Halogenated Indole | Pd catalyst, Coupling Partner | Arylated, Vinylated, Alkynylated Indole |

| Piperidine N-H | Alkyl halide, Acyl chloride | N-Alkyl/N-Acyl Piperidine |

| Ketone C=O | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Ketone C=O | Peroxy acid (e.g., m-CPBA) | Ester (Baeyer-Villiger) |

| Ketone C=O | Grignard Reagent (R-MgX) | Tertiary Alcohol |

| Ketone C=O | Wittig Reagent (Ph₃P=CHR) | Alkene |

| Ketone C=O | Primary Amine (R-NH₂) | Imine |

Stereochemical Control in the Synthesis of this compound Analogues

The synthesis of analogues of this compound with specific stereochemical configurations is crucial for understanding their biological activity, as enantiomers or diastereomers of a chiral molecule often exhibit different pharmacological profiles. Achieving stereochemical control can be accomplished through various asymmetric synthesis strategies.

Chiral Auxiliaries and Asymmetric Catalysis in this compound Synthesis

Chiral Auxiliaries: One established method for inducing stereoselectivity is the use of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. For example, a chiral auxiliary could be attached to the piperidine nitrogen, influencing the stereochemistry of reactions at an adjacent position before being cleaved.

Asymmetric Catalysis: Asymmetric catalysis is a more efficient and atom-economical approach to stereoselective synthesis. It involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.

Transition Metal Catalysis: Chiral transition metal complexes are widely used as catalysts for a variety of asymmetric transformations. For instance, in the synthesis of indole alkaloids, palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for constructing chiral centers. Chiral ligands are used to coordinate with the metal, creating a chiral environment that directs the stereochemical outcome of the reaction.

Organocatalysis: In recent years, organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral amines, Brønsted acids, and hydrogen-bond donors can catalyze a wide range of enantioselective reactions. For example, a chiral Brønsted acid could be used to protonate an intermediate in a stereoselective manner, leading to the formation of one enantiomer in excess.

Biocatalysis: Enzymes are highly efficient and stereoselective catalysts that can be used for a variety of chemical transformations. For instance, a ketone reductase could be used for the enantioselective reduction of the ketone functionality in this compound to a specific enantiomer of the corresponding alcohol.

The choice of strategy for stereochemical control depends on the specific transformation being performed and the desired stereochemical outcome. The development of novel chiral catalysts and asymmetric methodologies continues to be an active area of research, providing increasingly powerful tools for the synthesis of complex chiral molecules like the analogues of this compound.

Table 3: Comparison of Asymmetric Synthesis Strategies

| Strategy | Description | Advantages | Disadvantages |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. | Reliable and well-established methodology. | Requires additional steps for attachment and removal of the auxiliary, which can lower overall yield. Not atom-economical. |

| Asymmetric Catalysis (Transition Metal) | A chiral metal-ligand complex is used in catalytic amounts to induce enantioselectivity. | High turnover numbers, broad scope of reactions. | Cost and toxicity of some metals can be a concern. Ligand synthesis can be complex. |

| Asymmetric Catalysis (Organocatalysis) | A small, chiral organic molecule is used as the catalyst. | Metal-free, often less sensitive to air and moisture, readily available catalysts. | Catalyst loading can sometimes be higher than with metal catalysts. |

| Asymmetric Catalysis (Biocatalysis) | An enzyme is used to catalyze a stereoselective transformation. | Extremely high enantioselectivity and regioselectivity, mild reaction conditions (aqueous media, room temperature). | Substrate scope can be limited, and enzymes can be sensitive to reaction conditions. |

Diastereoselective Approaches to this compound Derivatives

The stereoselective synthesis of complex molecules containing multiple chiral centers is a cornerstone of modern organic chemistry, driven largely by the demand for enantiomerically pure pharmaceuticals. The development of diastereoselective approaches to derivatives of this compound, a scaffold of potential pharmacological interest, presents a significant synthetic challenge. Such strategies must control the stereochemistry of the piperidine ring, which can be achieved through various methods, including the use of chiral auxiliaries, substrate-controlled reactions, and catalyst-controlled transformations.

A prevalent strategy for achieving diastereoselectivity in the synthesis of substituted piperidines involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. For instance, chiral auxiliaries derived from amino acids or carbohydrates can be employed to construct the piperidine ring with a high degree of stereocontrol. The auxiliary can then be removed in a subsequent step to yield the desired chiral piperidine derivative.

One potential diastereoselective route to this compound derivatives could involve the conjugate addition of a chiral piperidine nucleophile to an activated indole-7-yl acceptor. The inherent chirality of the piperidine would direct the approach to the acceptor, leading to the preferential formation of one diastereomer. The stereochemical outcome of such reactions is often influenced by steric and electronic factors of both the nucleophile and the electrophile.

Another powerful tool for the diastereoselective synthesis of piperidines is the intramolecular cyclization of acyclic precursors containing one or more stereocenters. The stereochemistry of the existing chiral centers in the precursor can effectively control the formation of new stereocenters during the cyclization event. For example, a suitably functionalized acyclic amine with a chiral center could undergo a diastereoselective intramolecular Mannich reaction or a Michael addition to form the piperidine ring. The relative stereochemistry of the substituents on the newly formed ring is dictated by the conformation of the transition state, which is influenced by the existing stereocenter.

Organocatalysis has also emerged as a robust platform for the asymmetric synthesis of piperidine derivatives. Chiral organocatalysts, such as proline and its derivatives, can activate substrates and facilitate reactions with high diastereo- and enantioselectivity. For instance, a chiral amine catalyst could be used to mediate the conjugate addition of a nucleophile to an α,β-unsaturated ketone precursor of the indole-7-yl moiety, followed by a cyclization step to form the piperidine ring with controlled stereochemistry.

To illustrate the potential of these methodologies, a hypothetical diastereoselective synthesis could commence with a chiral piperidine derivative, prepared using established methods such as the asymmetric reduction of a corresponding pyridine or the use of a chiral auxiliary. This chiral piperidine could then be coupled with a suitable indole-7-yl electrophile, for example, a 7-halo-1H-indole derivative, via a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction. The final acylation at the 7-position would then yield the target ketone. The stereochemical integrity of the piperidine ring would be maintained throughout this sequence.

Alternatively, a diastereoselective intramolecular cyclization approach could be envisioned starting from a chiral amino alcohol. This precursor could be coupled to a 7-formyl-1H-indole derivative to form an imine, which upon a subsequent diastereoselective intramolecular cyclization (e.g., an aza-Diels-Alder reaction or a Prins-type cyclization) would furnish the piperidine ring fused to the indole core with controlled stereochemistry. Oxidation of the resulting secondary alcohol would then provide the desired ketone.

The following table summarizes potential diastereoselective strategies and the key factors influencing their stereochemical outcome.

| Synthetic Strategy | Chiral Source | Key Transformation | Factors Influencing Diastereoselectivity |

| Chiral Auxiliary Approach | External chiral molecule | Formation of the piperidine ring | Steric hindrance and electronic effects of the auxiliary |

| Substrate-Controlled Cyclization | Chiral acyclic precursor | Intramolecular cyclization (e.g., Mannich, Michael) | Conformation of the transition state, existing stereocenters |

| Organocatalytic Approach | Chiral catalyst | Conjugate addition, cyclization | Nature of the catalyst, reaction conditions |

| Convergent Synthesis | Pre-synthesized chiral piperidine | Coupling with indole precursor | Stereochemical integrity of the chiral piperidine |

Further research and experimental validation are necessary to establish efficient and highly diastereoselective synthetic routes to this class of compounds. The development of such methodologies would be of significant value to medicinal chemistry and drug discovery programs.

High Resolution Structural Elucidation and Advanced Spectroscopic Characterization of Piperidino 1h Indole 7 Yl Ketone

X-ray Crystallographic Analysis of Piperidino(1H-indole-7-yl) ketone and its Cocrystals

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure. For indole (B1671886) derivatives, this technique has been instrumental in understanding their solid-state properties. While specific crystallographic data for this compound is not widely available in the public domain, analysis of closely related indole structures allows for a predictive understanding of its potential crystalline form.

Solid-State Conformation and Crystal Packing of this compound

The solid-state conformation of indole derivatives is influenced by the nature and position of their substituents. In many crystalline structures of related compounds, the indole ring system is nearly planar. For instance, the indole ring in (E)-3-(2-methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone is essentially flat. It is anticipated that the indole core of this compound would also adopt a planar conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments of this compound

For example, the 1H NMR spectrum of a similar indole derivative, (2R)-2-[(3R)-3-(1H-indol-3-yl)piperidin-1-yl]-2-phenylacetamide, shows characteristic signals for the indole and piperidine (B6355638) protons. nih.gov The 13C NMR spectrum of this compound reveals the chemical shifts for the carbon atoms in both the indole and piperidine rings. nih.gov

| Proton (¹H) NMR | Chemical Shift (ppm) | Carbon (¹³C) NMR | Chemical Shift (ppm) |

| Indole N-H | ~8.0-10.0 | Indole C2 | ~120.1 |

| Indole Ar-H | ~6.5-7.8 | Indole C3 | ~119.0 |

| Piperidine CH₂ | ~1.5-3.5 | Piperidine CH₂ | ~25-60 |

| Carbonyl C=O | ~170-180 |

Note: The table presents expected chemical shift ranges for the functional groups in this compound based on data from analogous compounds. Actual values may vary.

Multi-dimensional NMR Techniques for this compound (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to determine the complete connectivity of the molecule, multi-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to identify adjacent protons within the indole and piperidine rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the assignment of carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connection point of the piperidino ketone moiety to the indole ring at the 7-position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is crucial for determining the three-dimensional conformation of the molecule in solution.

Conformational Dynamics of this compound in Solution via NMR

The piperidine ring can exist in different chair and boat conformations that can interconvert. The rate of this interconversion can be studied using variable-temperature NMR experiments. The flexibility of the bond connecting the piperidino ketone group to the indole ring could also lead to different rotational conformers. NOESY experiments would be instrumental in identifying the preferred conformation in solution by observing through-space interactions between protons on the piperidine ring and the indole ring.

Advanced Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis of this compound

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

A comprehensive vibrational spectroscopic analysis has been performed on related indole-ketone systems. nih.gov For this compound, the following characteristic vibrational modes would be expected:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Indole N-H | Stretching | ~3400-3300 | ~3400-3300 |

| Aromatic C-H | Stretching | ~3100-3000 | ~3100-3000 |

| Aliphatic C-H | Stretching | ~2950-2850 | ~2950-2850 |

| Ketone C=O | Stretching | ~1680-1650 | ~1680-1650 |

| Aromatic C=C | Stretching | ~1600-1450 | ~1600-1450 |

Note: The table presents expected vibrational frequencies based on data from analogous compounds. Actual values may vary depending on the specific molecular environment and intermolecular interactions.

The exact position of the C=O stretching frequency would be sensitive to the electronic environment and any hydrogen bonding interactions. The IR and Raman spectra would complement each other, as some vibrational modes may be more intense in one technique than the other, providing a more complete picture of the vibrational properties of this compound.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis of this compound Derivatives

Mass spectrometry (MS) is an indispensable analytical technique for elucidating the structure of organic molecules by analyzing their fragmentation patterns upon ionization. In the context of this compound and its derivatives, electron ionization mass spectrometry (EI-MS) provides valuable insights into their structural integrity and connectivity by inducing reproducible fragmentation. The fragmentation pathways are largely dictated by the stability of the resulting radical cations and neutral fragments, primarily involving cleavages at bonds adjacent to functional groups like carbonyls and heteroatoms. miamioh.eduyoutube.comlibretexts.org

For a molecule like this compound, the primary fragmentation events are predicted to occur at the bonds alpha to the carbonyl group, which connects the indole and piperidine moieties.

Alpha-Cleavage: The most prominent fragmentation pathway for ketones involves the cleavage of the C-C bond adjacent to the carbonyl group. libretexts.org For aromatic ketones, this typically results in the formation of a stable acylium ion. whitman.edu In this case, two primary alpha-cleavage patterns are possible:

Cleavage of the bond between the carbonyl carbon and the indole ring, leading to the formation of a piperidinoyl cation and an indole radical.

Cleavage of the bond between the carbonyl carbon and the piperidine ring, which is generally more favored. This yields a stable 7-indoloyl acylium ion and a piperidine radical. This acylium ion is a significant and often abundant fragment in the mass spectrum.

Fragmentation of the Indole Ring: The indole nucleus itself can undergo fragmentation. A characteristic fragmentation pattern for indole derivatives involves the loss of hydrogen cyanide (HCN) from the pyrrole (B145914) ring portion of the structure, leading to diagnostic ions. nist.gov For instance, the 7-indoloyl fragment may subsequently lose carbon monoxide (CO), a common fragmentation for aromatic ketones, followed by rearrangement and loss of HCN. whitman.edu

Fragmentation of the Piperidine Ring: The piperidine ring also contributes to the mass spectrum through its own characteristic fragmentation. Following the initial alpha-cleavage, the piperidine radical can undergo further fragmentation. In related piperidine alkaloids, fragmentation often involves the loss of small neutral molecules. nih.govscielo.br Common fragmentation patterns for cyclic amines include the loss of alkyl radicals from the ring, leading to a series of peaks separated by 14 mass units (CH₂). libretexts.org

The analysis of these fragmentation pathways allows for the structural confirmation of synthesized derivatives. For example, substitutions on either the indole or piperidine ring would lead to predictable mass shifts in the corresponding fragments, enabling precise structural assignment.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation of this compound

| Fragment Ion (m/z) | Proposed Structure/Origin | Fragmentation Pathway |

| 240 | Molecular Ion [M]⁺ | Intact molecule radical cation |

| 144 | [C₉H₆NO]⁺ | α-cleavage: Loss of piperidine radical (•C₅H₁₀N) |

| 116 | [C₈H₆N]⁺ | Subsequent loss of CO from the m/z 144 fragment |

| 112 | [C₅H₁₀NO]⁺ | α-cleavage: Loss of indole radical (•C₈H₆N) |

| 84 | [C₅H₁₀N]⁺ | Fragment from the piperidine moiety |

| 77 | [C₆H₅]⁺ | Fragmentation of the indole benzene (B151609) ring. whitman.edu |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization of Enantiomerically Pure this compound Analogues

Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful set of techniques used to investigate the three-dimensional structure of chiral molecules. libretexts.orgfiveable.me These methods are based on the differential interaction of chiral substances with left- and right-circularly polarized light. wikipedia.orgjasco-global.com While this compound itself is achiral, the introduction of a stereocenter into its structure—for instance, by substitution on the piperidine ring—would yield chiral analogues existing as a pair of enantiomers. Chiroptical spectroscopy would then become essential for assigning the absolute configuration of these enantiomerically pure analogues.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the difference in absorption between left- and right-circularly polarized light (ΔA = Aₗ - Aᵣ) as a function of wavelength. libretexts.org An achiral molecule does not exhibit a CD signal, but a chiral molecule will show a characteristic CD spectrum with positive or negative peaks, known as Cotton effects, in the region of its UV-Vis absorbing chromophores. libretexts.org For chiral analogues of this compound, the indole and ketone chromophores would give rise to distinct CD signals.

A pair of enantiomers will produce CD spectra that are perfect mirror images of each other. fiveable.me For example, if the (R)-enantiomer of a methyl-substituted piperidine analogue exhibits a positive Cotton effect at a certain wavelength, the (S)-enantiomer will exhibit a negative Cotton effect of equal magnitude at the same wavelength. This mirror-image relationship provides an unambiguous method for distinguishing between enantiomers and assessing the enantiomeric purity of a sample. nih.gov

Optical Rotatory Dispersion (ORD) Spectroscopy

ORD spectroscopy measures the change in the angle of optical rotation as a function of wavelength. wikipedia.orgjove.com An ORD spectrum of a chiral molecule displays a complex curve, particularly in the wavelength regions where the molecule absorbs light. This phenomenon, known as the Cotton effect, is directly related to the CD spectrum. libretexts.org ORD can be used to determine the absolute configuration of a chiral molecule by comparing its ORD curve to that of similar compounds with known stereochemistry. jove.com The sign and shape of the Cotton effect curve are characteristic of a specific stereoisomer.

For enantiomerically pure analogues of this compound, ORD would provide complementary information to CD. The relationship between the two techniques is described by the Kronig-Kramers transforms. The determination of the absolute configuration often relies on empirical rules (e.g., the Octant Rule for ketones) or by comparison with the spectra of structurally related molecules of known configuration, such as other indole alkaloids. whitman.edulibretexts.org

Interactive Data Table: Hypothetical Chiroptical Data for Enantiomers of a Chiral this compound Analogue

| Enantiomer | Technique | Wavelength (λₘₐₓ) | Observed Effect | Interpretation |

| (R)-analogue | CD | ~285 nm | Positive Cotton Effect (Δε > 0) | Characteristic absorption of the R-configuration |

| (S)-analogue | CD | ~285 nm | Negative Cotton Effect (Δε < 0) | Mirror-image absorption of the S-configuration |

| (R)-analogue | ORD | ~295 nm | Positive peak | Part of the positive Cotton effect curve |

| (R)-analogue | ORD | ~275 nm | Negative trough | Part of the positive Cotton effect curve |

| (S)-analogue | ORD | ~295 nm | Negative trough | Mirror-image curve of the R-enantiomer |

| (S)-analogue | ORD | ~275 nm | Positive peak | Mirror-image curve of the R-enantiomer |

Computational and Theoretical Chemistry Investigations of Piperidino 1h Indole 7 Yl Ketone

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Properties of Piperidino(1H-indole-7-yl) ketone

Frontier Molecular Orbital (FMO) Analysis of this compound

Data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the compound's reactivity and electronic transitions, are not available for this compound.

Electrostatic Potential Surface Analysis of this compound

An electrostatic potential surface map for this compound, which would identify electrophilic and nucleophilic sites and predict intermolecular interactions, has not been published.

Spectroscopic Property Prediction (NMR, IR, UV-Vis) for this compound

While computational methods are frequently used to predict spectroscopic data to aid in the characterization of novel compounds, no such theoretical spectra for this compound have been reported in the literature.

Molecular Dynamics Simulations and Conformational Landscape Exploration of this compound

There are no available molecular dynamics simulation studies that explore the conformational possibilities and dynamic behavior of this compound over time.

Solvent Effects on the Conformation of this compound

Research into how different solvents might influence the conformational preferences of this compound is not present in the current body of scientific literature.

Protein-Ligand Docking and Molecular Recognition Studies involving this compound (in-silico, mechanistic focus)

In-silico docking studies to predict the binding affinity and interaction modes of this compound with specific protein targets have not been reported. These studies are fundamental in the early stages of drug discovery to hypothesize the compound's mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics of this compound Derivatives (focused on in vitro or pre-clinical activity)

QSAR studies for indole (B1671886) derivatives, a class of compounds to which this compound belongs, have been instrumental in identifying key structural features that govern their biological activities. nih.govjocpr.com These studies are foundational for the rational design of new, more potent analogues.

The initial and one of the most critical steps in developing a QSAR model is the calculation of molecular descriptors. These numerical values represent the different physicochemical and structural properties of the molecules. For analogues of this compound, a wide array of descriptors can be calculated using specialized software. These descriptors fall into several categories:

Constitutional Descriptors: These are the simplest descriptors and include counts of atoms, bonds, rings, and molecular weight.

Topological Descriptors: These 2D descriptors describe the connectivity of atoms within a molecule. Examples include the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: These 3D descriptors relate to the spatial arrangement of the atoms, such as molecular surface area and volume.

Quantum-Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide insights into the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. nih.govresearchgate.net

Once a large pool of descriptors is calculated, feature selection is performed to identify the most relevant descriptors that have the highest correlation with the biological activity. This step is crucial to avoid overfitting and to build a robust and predictive model. Various statistical methods are employed for feature selection, including genetic algorithms and stepwise multiple linear regression. eurjchem.comresearchgate.net

| Descriptor Category | Examples of Descriptors | Software/Methodology |

| Constitutional | Molecular Weight, Atom Count, Bond Count | Dragon, PaDEL-Descriptor |

| Topological | Wiener Index, Randic Index, Balaban Index | Dragon, ChemSketch |

| Geometrical | Molecular Surface Area, Molecular Volume, Shadow Indices | Gaussian, Schrodinger Suite |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Mulliken Charges | Gaussian (DFT/B3LYP) nih.gov |

This table illustrates the types of descriptors that would be calculated for a QSAR study of this compound analogues.

Following descriptor calculation and feature selection, a mathematical model is developed to predict the biological activity of the compounds. The goal is to create an equation that quantitatively links the selected descriptors to the observed activity.

Multiple Linear Regression (MLR) is a commonly used method that generates a linear equation. For instance, a QSAR study on indole derivatives with antifungal activity against Candida albicans used MLR to establish a relationship between descriptors and activity. nih.gov The resulting equation revealed that descriptors related to molecular shape and electronic properties were significant in determining the antifungal potency. nih.gov

More advanced, non-linear methods such as Artificial Neural Networks (ANN) can also be employed to capture more complex relationships between structure and activity. nih.gov

The predictive power and robustness of the developed QSAR model are evaluated using various statistical parameters. These include the coefficient of determination (R²), which indicates the goodness of fit, and the cross-validated R² (Q²), which assesses the model's predictive ability. nih.govresearchgate.net The applicability domain of the model is also defined to ensure that predictions are reliable only for compounds that are structurally similar to the training set. nih.gov

A hypothetical QSAR model for a series of this compound derivatives might look like the following equation:

pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ... + cn*DescriptorN

Where pIC50 is the predicted biological activity, c0, c1, c2, ..., cn are the regression coefficients, and Descriptor1, Descriptor2, ..., DescriptorN are the selected molecular descriptors.

| Statistical Parameter | Description | Typical Acceptable Value |

| R² (Coefficient of Determination) | Measures the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| Q² (Cross-validated R²) | A measure of the predictive ability of the model, determined through internal cross-validation (e.g., leave-one-out). | > 0.5 |

| R²ext (External Validation R²) | Measures the predictive performance of the model on an external set of compounds not used in model development. | > 0.6 |

| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | As low as possible |

This table presents key statistical parameters for validating the predictive power of a QSAR model.

Cheminformatics tools are also employed to analyze large chemical datasets and guide the selection of compounds for screening. nih.govmdpi.com For instance, self-organizing maps can be used to visualize the chemical space of a library of indole derivatives, clustering structurally similar molecules together. mdpi.com This can help in identifying novel scaffolds with desired biological activities.

Through these computational approaches, the development of new this compound derivatives with enhanced in vitro or pre-clinical activity can be significantly accelerated, reducing the time and cost associated with traditional drug discovery pipelines.

Mechanistic Investigations and Molecular Target Identification of Piperidino 1h Indole 7 Yl Ketone in Research Contexts

Biochemical Characterization of Piperidino(1H-indole-7-yl) ketone Interactions with Biomolecules (in vitro, cell-free)

No data is available.

Enzyme Inhibition/Activation Studies (in vitro, cell-free)

No data is available.

Receptor Binding Profiling (in vitro, non-human cell lines)

No data is available.

Nucleic Acid Interactions (in vitro)

No data is available.

Cellular Mechanistic Studies of this compound (in vitro cell culture)

No data is available.

Intracellular Target Engagement Assays for this compound

No data is available.

Perturbation of Cellular Pathways by this compound in Model Systems

No data is available.

Phenotypic Screening and Follow-up Mechanistic Elucidation of this compound

No studies detailing the phenotypic screening of this compound have been published. Phenotypic screening is a crucial first step in drug discovery that involves testing compounds in cell-based or whole-organism models to identify agents that produce a desired biological effect. Without such initial studies, the subsequent mechanistic elucidation to understand how the compound achieves its effects cannot be undertaken.

Pre-clinical Animal Model Investigations on the Molecular Effects of this compound

There is no available data from pre-clinical animal model investigations for this specific compound. Such studies are essential to understand the physiological and molecular effects of a compound in a living organism.

Target Validation in in vivo Systems using this compound

Without identified molecular targets from initial studies, in vivo target validation for this compound has not been performed. This process would typically involve demonstrating that the compound's effects in an animal model are directly due to its interaction with a specific biological target.

Pharmacodynamic Markers in Animal Models

No research has been conducted to identify or evaluate pharmacodynamic markers for this compound in animal models. These markers are critical for assessing the biological activity of a compound in relation to its concentration in the body.

Investigation of Downstream Biological Cascades Triggered by this compound in Animals

The investigation of downstream biological cascades, which are the series of molecular events that occur after a compound interacts with its target, has not been reported for this compound.

Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) of this compound Analogues for Mechanistic Insight

No studies on the structure-activity relationships (SAR) or structure-property relationships (SPR) of analogues of this compound have been published. SAR studies are fundamental to understanding how chemical structure relates to biological activity and are a cornerstone of medicinal chemistry.

Elucidation of Key Pharmacophores and Ligand Efficiencies for this compound

The key pharmacophores and ligand efficiencies for this compound have not been elucidated due to the absence of biological activity data for this compound and its analogues. A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups necessary for biological activity, and ligand efficiency is a measure of the binding energy per atom of a ligand to its target.

Advanced Applications of Piperidino 1h Indole 7 Yl Ketone in Chemical Biology and Research Tool Development

Applications in Material Science or Supramolecular Chemistry (if applicable to research focus)

Integration of Piperidino(1H-indole-7-yl) ketone into Self-Assembled Systems

Currently, there is a lack of specific published research detailing the integration of this compound into self-assembled systems such as micelles, vesicles, or other supramolecular structures. The inherent structural features of the molecule, combining a hydrophilic piperidine (B6355638) ring with a more hydrophobic indole (B1671886) core, suggest a potential for amphiphilic behavior that could, in principle, drive self-assembly in aqueous or mixed solvent systems. The indole moiety could participate in π-π stacking interactions, while the piperidine group could engage in hydrogen bonding, further contributing to the stability of such assemblies. However, without experimental data, any discussion on its specific behavior, critical aggregation concentration, or the morphology of potential aggregates remains speculative. Future research in this area would be necessary to elucidate the supramolecular chemistry of this compound.

Photo-physical Properties and Potential for Optoelectronic Applications of this compound

In the absence of specific data for this compound, we can consider the general photophysical characteristics of related indole derivatives as a broad reference. However, direct extrapolation of these properties would not be scientifically rigorous. The potential for optoelectronic applications, which is contingent on a thorough understanding of these photophysical parameters, therefore remains an unexplored area of research for this specific compound. Further investigation is required to characterize its fluorescence profile and to assess its suitability for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, or sensors.

Future Perspectives and Uncharted Research Avenues for Piperidino 1h Indole 7 Yl Ketone

Emerging Synthetic Methodologies and Sustainable Synthesis

The future synthesis of Piperidino(1H-indole-7-yl) ketone will likely be driven by the dual goals of efficiency and sustainability. nih.govrsc.org Modern synthetic chemistry is increasingly focused on green approaches that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents. nih.govtandfonline.com For the construction of the indole (B1671886) core, methods that move beyond classical, often harsh, syntheses like the Fischer indole synthesis are being actively developed. rsc.org These include multicomponent reactions that assemble the indole scaffold in a single step from simple precursors, often under mild, metal-free conditions using benign solvents like ethanol. rsc.orgrsc.org Microwave-assisted organic synthesis represents another green technique that can accelerate reaction times and improve yields for the formation of indole derivatives. tandfonline.comtandfonline.com

The piperidine (B6355638) moiety, a ubiquitous feature in pharmaceuticals, also benefits from modern synthetic strategies. encyclopedia.pubresearchgate.net The functionalization of pre-existing piperidine rings is a common approach, and methods for the stereoselective construction of substituted piperidines are of paramount importance. researchgate.netrsc.org Catalytic methods, including those employing organocatalysis and transition metal catalysis, are continually being refined to allow for precise control over the introduction of substituents onto the piperidine ring. nih.gov For the specific synthesis of this compound, future methodologies could involve the coupling of a pre-functionalized 7-acylindole with piperidine or the construction of the indole ring onto a piperidine-containing precursor.

Table 1: Potential Sustainable Synthetic Approaches for this compound

| Approach | Description | Potential Advantages |

| Multicomponent Indole Synthesis | One-pot reaction to form the indole core from simple starting materials. rsc.orgrsc.org | High atom economy, reduced waste, operational simplicity. rsc.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates. tandfonline.comtandfonline.com | Reduced reaction times, improved yields, energy efficiency. tandfonline.com |

| Catalytic C-H Functionalization | Direct introduction of the piperidinoketone moiety onto the indole C7 position. | Step economy, avoids pre-functionalization. |

| Flow Chemistry | Continuous synthesis in a microreactor system. organic-chemistry.org | Enhanced safety, scalability, and process control. organic-chemistry.org |

Exploration of Novel Reactivity Patterns and Functionalizations

The chemical structure of this compound offers multiple sites for further chemical modification, opening avenues for the creation of diverse molecular libraries for various applications. The indole ring, particularly the C3 position, is known for its nucleophilicity and susceptibility to electrophilic substitution. rsc.org This reactivity can be harnessed to introduce a wide array of functional groups. Conversely, the nitrogen atom at the 7-position can deactivate the C3 position towards certain reactions. rsc.org The ketone linkage provides a handle for reactions such as reduction to an alcohol, conversion to an imine, or α-functionalization.

The piperidine ring itself is a scaffold that can be extensively functionalized. researchgate.netnih.gov Site-selective C-H functionalization of piperidines, controlled by catalysts and protecting groups, has emerged as a powerful tool for creating positional analogues. nih.govnih.gov This could allow for the systematic modification of the piperidine moiety in this compound to explore structure-activity relationships. Furthermore, the nitrogen atom of the piperidine can be quaternized or participate in further coupling reactions. The interplay between the reactivity of the indole and piperidine rings could lead to novel intramolecular cyclization reactions, yielding more complex polycyclic structures.

Advanced Computational Approaches for Deeper Understanding

Computational chemistry offers a powerful lens through which to investigate the properties of this compound at a molecular level. Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to calculate the molecule's electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential surface. ekb.egtandfonline.com These calculations can provide insights into the molecule's reactivity, stability, and potential sites for nucleophilic or electrophilic attack. ekb.egresearchgate.net For instance, the analysis of molecular models can help predict the thermodynamic stability of different conformations and the feasibility of synthetic routes. ekb.egresearchgate.net

Molecular dynamics (MD) simulations can be used to study the conformational dynamics of the molecule and its interactions with biological macromolecules, such as proteins. tandfonline.comnih.gov By simulating the behavior of the molecule in a biological environment, MD can help to identify potential binding modes and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. tandfonline.comnih.govtandfonline.com This information is invaluable for understanding the potential biological activity of the compound and for the rational design of new derivatives with improved properties. tandfonline.comnih.gov Such in silico studies can significantly reduce the time and cost associated with experimental screening by prioritizing compounds with a higher likelihood of desired activity. nih.gov

Table 2: Application of Computational Methods to this compound Research

| Computational Method | Application | Expected Insights |

| Density Functional Theory (DFT) | Calculation of electronic structure, molecular orbitals, and reaction energies. ekb.egtandfonline.comtandfonline.com | Reactivity prediction, conformational analysis, spectroscopic property prediction. tandfonline.commdpi.com |

| Molecular Dynamics (MD) Simulation | Simulation of molecular motion and interactions with biological targets. tandfonline.comnih.govtandfonline.com | Identification of binding modes, prediction of binding affinity, understanding conformational flexibility. tandfonline.comtandfonline.com |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models that correlate chemical structure with biological activity. tandfonline.comnih.gov | Prediction of the activity of new derivatives, guidance for lead optimization. tandfonline.com |

Unveiling Undiscovered Biological Targets and Mechanisms

The hybrid structure of this compound, containing both an indole and a piperidine moiety, suggests a broad potential for biological activity. encyclopedia.pubijnrd.org Indole derivatives are known to interact with a wide range of biological targets and are the core scaffold of many natural products and pharmaceuticals. rsc.orgnih.govnih.gov Similarly, the piperidine ring is a common feature in numerous bioactive compounds, contributing to their pharmacological properties. encyclopedia.pubijnrd.orgresearchgate.net

Given this, a key future research direction will be the systematic screening of this compound against a diverse panel of biological targets. This could include enzymes, receptors, and ion channels implicated in various diseases. The indole nucleus is a well-known pharmacophore that can bind to receptors controlling various biological processes. nih.gov Piperidine derivatives have shown a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and effects on the central nervous system. ijnrd.orgnih.govontosight.ai Therefore, potential, yet undiscovered, targets for this compound could lie within these areas. Unraveling the specific molecular mechanisms by which this compound exerts any observed biological effects will be a crucial subsequent step.

Role of this compound in Advancing Specific Research Fields

The unique structural features of this compound position it as a valuable tool in several research domains, most notably in chemical biology and lead discovery. encyclopedia.pubijnrd.org

In chemical biology , this compound could serve as a molecular probe to investigate biological pathways. Its potential to interact with specific biological targets could be exploited to modulate cellular processes and elucidate their underlying mechanisms. The ability to functionalize both the indole and piperidine rings allows for the attachment of reporter groups, such as fluorescent tags or biotin, to facilitate the identification of its binding partners.

In lead discovery , this compound represents a novel scaffold that can be elaborated to generate libraries of related compounds for high-throughput screening. The piperidine scaffold is frequently used in drug design to modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.comresearchgate.netthieme-connect.com The indole moiety is also a privileged structure in medicinal chemistry. rsc.orgnih.gov The combination of these two pharmacophores in a single molecule provides a promising starting point for the development of new therapeutic agents. The exploration of structure-activity relationships (SAR) by systematically modifying the compound will be critical in optimizing its potency and selectivity for any identified biological targets. rsc.org

Challenges and Opportunities in the Academic Research of this compound

The academic pursuit of knowledge surrounding this compound is not without its hurdles, yet these challenges are intrinsically linked to significant opportunities for scientific discovery.

A primary challenge lies in the development of efficient and regioselective synthetic routes. The functionalization of the indole ring at the C7-position can be more difficult to achieve than at other positions, such as C3. rsc.orgresearchgate.net Achieving this selectively while constructing the piperidinoketone linkage will require innovative synthetic strategies. Furthermore, the synthesis of substituted piperidines with high stereocontrol can be complex. rsc.org

However, these synthetic challenges present a major opportunity for the development of novel synthetic methodologies. The creation of a robust and versatile synthesis for this class of compounds would be a significant contribution to organic chemistry. Another opportunity lies in the largely unexplored biological potential of this specific scaffold. The lack of existing research means that any discovery of significant biological activity would be highly novel and could open up new avenues for therapeutic development. The interdisciplinary nature of this research, combining synthetic chemistry, computational modeling, and biological evaluation, also provides a rich training ground for students and postdoctoral researchers. The systematic exploration of this compound and its derivatives could lead to the identification of new lead compounds for drug discovery and valuable tool compounds for chemical biology. acs.org

Q & A

Basic Research Questions

Q. What established synthetic routes are available for Piperidino(1H-indole-7-yl) ketone, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of halogenated ketones (e.g., bromo or chloro derivatives) with piperidine in benzene or acetonitrile. For example, reacting bromo ketones with excess piperidine at 25°C yields non-rearranged piperidino ketones (e.g., 67% yield for compound 21). Elevated temperatures (65°C) may alter product ratios due to thermodynamic vs. kinetic control . Optimization involves adjusting solvent polarity, amine molar equivalents, and reaction duration. Monitoring via TLC or NMR ensures reaction completion.

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : Analyze proton environments (e.g., indole NH at δ 10-12 ppm, piperidino protons at δ 1.5-3.5 ppm).

- GC-MS : Derivatization (e.g., silylation) enhances volatility for ketone quantification .

- HPLC : Purity (>97%) is validated via reverse-phase chromatography with UV detection, referencing Certificates of Analysis (COA) .

Q. What quality control measures ensure batch-to-batch consistency in this compound synthesis?

- Methodological Answer : Implement internal standards (e.g., deuterated analogs) during GC-MS or HPLC analysis. Calibration curves and COA documentation verify purity (>97%) and exclude impurities like unreacted precursors . Stability studies under varying temperatures and solvents (e.g., chloroform, benzene) confirm compound integrity over time .

Advanced Research Questions

Q. What experimental approaches elucidate the electronic effects of the piperidino group on the indole ring’s reactivity?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates of piperidino-substituted vs. morpholino or alkylamino analogs under identical conditions. For example, morpholine yields both rearranged (42%) and non-rearranged (58%) products, while piperidine favors non-rearranged derivatives .

- DFT Calculations : Model charge distribution to predict nucleophilic attack sites on the indole ring.

Q. How do structural modifications (e.g., substituents on the indole ring) influence the compound’s biological activity?

- Methodological Answer :

- In Vitro Assays : Test neuroprotective effects in cerebral ischemia models by measuring PI3K/Akt pathway activation (e.g., Western blot for phosphorylated Akt). Compare with analogs like Musk ketone, which shows PI3K/Akt-mediated neuroprotection .

- SAR Analysis : Modify indole substituents (e.g., nitro, methyl groups) and assess cytotoxicity in Hep G2 cells to identify mutagenic/comutagenic trends .

Q. How can researchers resolve contradictions in reaction outcomes when varying amines or solvents?

- Methodological Answer :

- Steric/Electronic Analysis : Bulky amines (e.g., i-butylamine) favor rearranged products due to steric hindrance, while piperidine’s smaller size prevents rearrangement .

- Solvent Screening : Polar solvents (acetonitrile) accelerate reactions vs. non-polar (benzene), which may stabilize intermediates.

Research Design & Data Analysis

Q. How to formulate a PICO-based research question for studying the neuroprotective effects of this compound?

- Methodological Answer :

- Population (P) : In vitro neuronal cell lines (e.g., SH-SY5Y) or rodent stroke models.

- Intervention (I) : Treatment with this compound (10-100 µM).

- Comparison (C) : Untreated controls or Musk ketone .

- Outcome (O) : Apoptosis inhibition (% reduction in caspase-3 activity) .

- Time (T) : 24-72 hr exposure .

Q. What statistical methods address variability in kinetic data for piperidino-substitution reactions?

- Methodological Answer :

- First-Order Kinetics : Fit rate constants (k) using differential equations for competing pathways .

- ANOVA : Compare yields across solvent/amine combinations to identify significant factors (p<0.05) .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.